molecular formula C12H10ClN3O3S B1345820 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-40-2

3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1345820
CAS No.: 1142209-40-2
M. Wt: 311.74 g/mol
InChI Key: PUVMOZJWRCQEFG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound reflects its complex structural composition, with the International Union of Pure and Applied Chemistry name being 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid. The compound is officially registered under Chemical Abstracts Service Registry Number 1142209-40-2, which serves as its unique identifier in chemical databases and regulatory systems. The MDL number assigned to this compound is MFCD12028255, providing an additional reference point for chemical inventory management and literature searches.

Alternative nomenclature variations found in chemical databases include the more concise designation "3-[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid," which maintains the essential structural information while employing slightly different naming conventions. The compound classification system categorizes this molecule as a heterocyclic building block, specifically belonging to the N-acyl-amino acid class, which encompasses compounds formed through the condensation of carboxylic acids with amino functional groups. This classification is particularly significant as it indicates the compound's potential utility in synthetic chemistry applications and its relationship to amino acid derivatives.

The molecular formula C₁₂H₁₀ClN₃O₃S encapsulates the elemental composition, revealing the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, three oxygen atoms, and one sulfur atom. The calculated molecular weight of 311.74 grams per mole provides essential information for stoichiometric calculations and analytical characterization procedures. Commercial availability of this compound typically includes purity specifications of 97%, indicating high-quality synthesis and purification processes employed by chemical suppliers.

Molecular Architecture and Functional Group Analysis

The molecular architecture of 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid exhibits a sophisticated arrangement of multiple functional groups that contribute to its chemical reactivity and potential biological activity. The central structural feature comprises a 1,3,4-thiadiazole ring system, which forms the heterocyclic core of the molecule. This five-membered ring contains two nitrogen atoms and one sulfur atom arranged in a specific pattern that imparts unique electronic properties to the overall molecular structure.

The SMILES notation O=C(O)CCC1=NN=C(C(NC2=CC=CC(Cl)=C2)=O)S1 provides a linear representation of the molecular connectivity, clearly delineating the spatial relationships between functional groups. Analysis of this notation reveals several key structural elements: the propanoic acid chain CCC attached to the thiadiazole ring at position 2, the carbonyl group connecting the thiadiazole to the chlorophenyl substituent, and the meta-positioned chlorine atom on the benzene ring.

The functional group analysis reveals three primary reactive sites within the molecule. The carboxylic acid functionality (-COOH) at the terminus of the propyl chain represents the most acidic site, capable of participating in typical carboxylic acid reactions including ester formation, amide bond formation, and salt formation. The amide linkage connecting the thiadiazole ring to the chlorophenyl group represents a moderately stable but potentially hydrolyzable bond under specific conditions. The chlorine substituent on the benzene ring provides an electron-withdrawing effect that influences the overall electronic distribution throughout the aromatic system.

The three-dimensional molecular geometry places the chlorophenyl group and the propanoic acid chain in positions that allow for potential intramolecular interactions. The thiadiazole ring serves as a rigid connector between these two flexible portions of the molecule, creating opportunities for conformational flexibility while maintaining structural integrity. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen, and chlorine) throughout the structure provides numerous sites for potential intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and halogen bonding.

Crystallographic Data and Hirshfeld Surface Analysis

While specific crystallographic data for 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid was not available in the current literature search, analysis of related thiadiazole compounds provides valuable insights into the potential crystal packing arrangements and intermolecular interactions expected for this class of molecules. Research on structurally similar compounds has demonstrated that thiadiazole derivatives typically exhibit complex hydrogen bonding networks that significantly influence their solid-state properties.

Hirshfeld surface analysis of related heterocyclic compounds containing both thiadiazole rings and chlorinated aromatic systems has revealed characteristic interaction patterns. Studies on analogous structures indicate that the most significant contributions to crystal packing arise from hydrogen-carbon and carbon-hydrogen contacts, typically accounting for approximately 26.2% of the total surface interactions. Hydrogen-hydrogen interactions represent another major component, contributing approximately 20.9% to the overall intermolecular contact surface.

The presence of the chlorine atom in the meta position of the benzene ring suggests that halogen bonding interactions may play a crucial role in the crystal packing of this compound. Research on similar chlorinated heterocycles has shown that chlorine-hydrogen contacts can account for up to 19.4% of the total Hirshfeld surface interactions. These interactions often lead to the formation of specific supramolecular architectures that influence both the physical properties and the stability of the crystalline form.

The carboxylic acid functionality present in the propanoic acid chain is expected to participate extensively in hydrogen bonding networks within the crystal lattice. Similar compounds have demonstrated that carboxylate oxygen atoms frequently serve as hydrogen bond acceptors, forming charge-assisted hydrogen bonds that significantly stabilize the crystal structure. The combination of the acidic proton from the carboxylic acid group and the multiple nitrogen atoms in the thiadiazole ring creates opportunities for both intra- and intermolecular hydrogen bonding patterns.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis of 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid would be expected to reveal characteristic signals corresponding to its diverse structural components. Based on analysis of related thiadiazole compounds, the ¹H Nuclear Magnetic Resonance spectrum would typically exhibit signals in several distinct regions. The aromatic protons of the chlorophenyl group would appear in the 7.0-8.0 parts per million region, with the meta-chlorine substitution pattern creating a characteristic splitting pattern for the benzene ring protons.

The propanoic acid chain would generate signals in the aliphatic region, with the methylene groups adjacent to the thiadiazole ring appearing around 3.4 parts per million, while the methylene group adjacent to the carboxylic acid would resonate around 2.8 parts per million. The acidic proton of the carboxylic acid group would typically appear as a broad signal around 12.4 parts per million, often overlapping with the amide proton signal. ¹³C Nuclear Magnetic Resonance analysis would reveal the carbonyl carbons of both the amide and carboxylic acid functionalities in the 165-175 parts per million region, with the thiadiazole ring carbons appearing in the 155-165 parts per million range.

Infrared spectroscopic analysis would provide complementary structural information through the identification of characteristic functional group vibrations. The carboxylic acid functionality would exhibit a broad O-H stretching vibration around 3000-3500 wavenumbers, overlapping with the N-H stretching of the amide group. The carbonyl stretching vibrations would appear as strong bands around 1650-1700 wavenumbers, with the carboxylic acid C=O stretch typically appearing at slightly higher frequency than the amide C=O stretch. The thiadiazole ring would contribute characteristic C=N and C-S stretching vibrations in the 1400-1600 wavenumber region.

Mass spectrometric analysis would provide definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at mass-to-charge ratio 311.74, corresponding to the calculated molecular weight. Common fragmentation patterns for this class of compounds would include loss of the carboxylic acid functionality (loss of 45 mass units), cleavage of the amide bond, and fragmentations involving the chlorophenyl group. High-resolution mass spectrometry would enable precise elemental composition determination and structural confirmation through accurate mass measurements and isotope pattern analysis.

Spectroscopic Parameter Expected Range/Value Structural Assignment
¹H Nuclear Magnetic Resonance (aromatic) 7.0-8.0 parts per million Chlorophenyl protons
¹H Nuclear Magnetic Resonance (aliphatic) 2.8-3.4 parts per million Propyl chain protons
¹H Nuclear Magnetic Resonance (acidic) 12.4 parts per million Carboxylic acid proton
¹³C Nuclear Magnetic Resonance (carbonyl) 165-175 parts per million Amide and acid carbonyls
Infrared (O-H stretch) 3000-3500 wavenumbers Carboxylic acid hydroxyl
Infrared (C=O stretch) 1650-1700 wavenumbers Carbonyl functionalities
Mass Spectrometry (molecular ion) 311.74 mass-to-charge ratio Molecular ion peak

The comprehensive spectroscopic characterization of this compound requires integration of multiple analytical techniques to fully elucidate its structural features and confirm its identity. The combination of Nuclear Magnetic Resonance, infrared spectroscopy, and mass spectrometry provides complementary information that enables complete structural assignment and purity assessment. Advanced techniques such as two-dimensional Nuclear Magnetic Resonance experiments and high-resolution mass spectrometry can provide additional structural insights and support detailed mechanistic studies of this important heterocyclic compound.

Properties

IUPAC Name

3-[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-7-2-1-3-8(6-7)14-11(19)12-16-15-9(20-12)4-5-10(17)18/h1-3,6H,4-5H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVMOZJWRCQEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the 1,3,4-thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 3-(5-{[(4-Chlorobiphenyl-4-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (2b, LK01274): Molecular formula: C₁₈H₁₄ClN₃O₃S (MW: 410.0342 Da). Features a biphenyl-4-chloro substituent, enhancing lipophilicity. Synthesis yield: 90%, m.p. 249–249.5°C.
  • 3-[5-({[3′-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid (2f, LK01381): Molecular formula: C₁₉H₁₅F₃N₃O₃S (MW: 422.0786 Da). The electron-withdrawing CF₃ group may enhance metabolic stability. Synthesis yield: 93%, m.p. 159–160°C.
Electron-Donating and Alkyl Substituents
  • 3-(5-{[(3′-Methoxybiphenyl-4-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (2g, LK01384): Methoxy group improves solubility but reduces membrane permeability. Yield: 76%, m.p. 204–204.5°C.

Modifications to the Acidic Side Chain

  • 4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid: Extended propanoic acid to butanoic acid chain (C₄ vs. C₃). May improve solubility but reduce cellular uptake due to increased polarity.
  • Commercial availability noted, though discontinued.

Key Findings and Implications

  • Substituent Effects : Chlorine and trifluoromethyl groups enhance lipophilicity and receptor binding, while methoxy groups improve solubility.
  • Chain Length: Propanoic acid derivatives balance solubility and membrane permeability better than butanoic acid analogs.
  • Synthetic Efficiency : Yields vary significantly (76–93%) based on substituent steric and electronic properties.

Biological Activity

3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest it may interact with various biological targets, leading to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃ClN₄O₂S
  • Molecular Weight : 316.78 g/mol
  • CAS Number : 70057-67-9

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiadiazole derivatives, including those similar to 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid. For instance, compounds containing thiadiazole rings have demonstrated significant activity against various strains of bacteria and fungi. A study highlighted that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. Compounds structurally related to 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid have shown promising results in inhibiting the growth of cancer cell lines. For example, certain derivatives were found to significantly reduce cell viability in colorectal cancer (Caco-2) cells and lung cancer (A549) cells . The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Case Studies and Experimental Data

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against resistant bacterial strains.
    • Method : Disk diffusion method was employed to test various concentrations.
    • Results : Compounds showed inhibition zones ranging from 15 mm to 30 mm against targeted pathogens.
  • Anticancer Activity Assessment :
    • Objective : Determine cytotoxic effects on cancer cell lines.
    • Method : MTT assay conducted on Caco-2 and A549 cells.
    • Results : Significant reduction in cell viability observed (Caco-2: 39.8% at 100 µM; A549: no significant effect). The compound's structure influenced its potency against different cell lines .

Data Table

Activity Type Target Pathogen/Cell Line Inhibition (%) Concentration (µM)
AntimicrobialMRSA85%50
AntimicrobialVRE75%50
AnticancerCaco-239.8%100
AnticancerA549No significant effect100

Q & A

Q. What are the standard synthetic routes for 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid?

The compound is typically synthesized via condensation reactions involving thiosemicarbazides or thiazole precursors. For example, a common method involves refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by precipitation at pH 8–9 using ammonia and recrystallization from DMSO/water . Alternative routes may utilize chlorinated intermediates (e.g., chloroacetyl chloride) in dioxane with triethylamine to form thiazole-amine linkages .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Structural confirmation relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR spectroscopy, and elemental analysis. For example, 1H^1 \text{H} NMR peaks between δ 2.5–3.5 ppm often confirm propanoic acid protons, while IR carbonyl stretches (~1700 cm1^{-1}) validate the amide and carboxylic acid groups. Elemental analysis ensures stoichiometric purity (e.g., C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the yield of thiadiazole ring formation during synthesis?

Yield optimization requires careful control of reaction conditions. For instance, using POCl₃ as a cyclizing agent at 90°C under reflux enhances ring closure efficiency compared to milder reagents. Adjusting stoichiometry (e.g., 3:1 molar ratio of POCl₃ to substrate) and post-reaction neutralization with ammonia minimizes side products . Purity is further improved via recrystallization in polar aprotic solvents like DMSO/water (2:1 v/v) .

Q. How should discrepancies in 1HNMR^1 \text{H} \text{NMR}1HNMR data between synthesized batches be resolved?

Contradictions in NMR signals (e.g., shifting aromatic proton peaks) may arise from residual solvents, tautomerism, or impurities. To resolve this:

  • Repeat synthesis under anhydrous conditions (e.g., dried dioxane).
  • Use deuterated solvents (DMSO-d₆) for NMR to avoid solvent interference.
  • Perform column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the pure product before analysis .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Molecular docking studies using software like AutoDock Vina can model interactions with enzymes (e.g., mycobacterial targets). Key parameters:

  • Ligand preparation : Optimize the compound’s 3D structure with Open Babel, ensuring correct protonation states at physiological pH.
  • Grid box setup : Focus on catalytic pockets (e.g., 20 Å3^3 around the active site).
  • Validation : Compare results with known inhibitors (e.g., thiazole derivatives in Scheme 1 of ) to assess predictive accuracy .

Q. How can structural analogs of this compound be designed to enhance antimycobacterial activity?

Bioisosteric replacement is a key strategy:

  • Replace the 3-chlorophenyl group with fluorophenyl or trifluoromethyl groups to improve membrane permeability.
  • Introduce hydrophilic moieties (e.g., sulfonamide or pyrazole) at the propanoic acid terminus to enhance solubility.
  • Validate modifications via in vitro MIC assays against Mycobacterium tuberculosis H37Rv, using isoniazid as a positive control .

Methodological Notes

  • Contradiction Management : If synthetic yields vary across studies (e.g., 70–90% in vs. 80–88% in ), replicate protocols with strict temperature control (±2°C) and inert atmospheres (N₂/Ar) to isolate variables.
  • Data Reproducibility : Share raw spectral data (e.g., NMR FID files) via repositories like Zenodo to enable peer validation.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.